Ophiogenin 3-O-
Description
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside (hereafter referred to as Ophiogenin 3-O-) is a steroidal saponin isolated from the fibrous roots and tubers of Ophiopogon japonicus (Liliaceae family), a plant widely used in traditional Chinese medicine for its cardiovascular and anti-inflammatory properties . Its structure consists of a C27 steroidal aglycone (ophiogenin) linked to a disaccharide moiety: α-L-rhamnose (1→2)-β-D-glucose (Figure 1). With a molecular formula of C₃₉H₆₂O₁₄ and molecular weight of 754.90 g/mol, it is soluble in chloroform-methanol mixtures and serves as a reference standard in pharmacological studies .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3/t18-,19+,20-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFVATVOFRGGFO-IPRUERMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside involves the extraction of Ophiogenin from Ophiopogon japonicus roots, followed by glycosylation reactions to attach the sugar moieties. The glycosylation process typically involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources, followed by purification processes. The extraction involves solvent extraction techniques, while purification is achieved through chromatographic methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and terpenoid synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is known to modulate cardiovascular function by influencing ion channels, receptors, and signaling molecules involved in heart contraction and blood vessel dilation . The compound’s glycoside structure allows it to interact with cellular membranes and proteins, enhancing its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of Ophiogenin 3-O- is best understood through comparison with analogous steroidal saponins and glycosides. Below is a detailed analysis:
Structural Analogues from Ophiopogon japonicus
Compound 1 (Ophiogenin 3-O-α-L-Rhamnopyranosyl-(1→2)-β-D-Glucopyranoside)
- Structure : Ophiogenin + Rha-(1→2)-Glc.
- Molecular Weight : 754.90 g/mol.
- Key Activity : Cardiovascular protection, anti-inflammatory effects .
Compound 2 (Ophiogenin 3-O-α-L-[Rhamnopyranosyl-(1→2)][β-D-Xylopyranosyl-(1→3)]-β-D-Glucopyranoside)
- Structure : Adds a β-D-xylose residue at the 3-position of glucose.
- Molecular Weight : ~921 g/mol (estimated).
- Key Activity: Enhanced bioavailability due to additional xylose; antiproliferative activity noted in preliminary studies .
Compound 3 (Ruscogenin 1-O-[2-O-Acetyl-Rhamnopyranosyl-(1→2)][β-D-Xylopyranosyl-(1→3)]-β-D-Fucopyranoside)
Analogues from Other Species
23-Hydroxylongispinogenin 3-O-β-D-Galactopyranoside
- Source : Chorchorus acutangulus.
- Structure: Longispinogenin aglycone + galactose.
- Key Difference : Substitution of glucose with galactose reduces solubility in polar solvents. NMR data show near-identical aglycone signals but distinct sugar-unit shifts .
Cixi-ophiopogon B (Ophiogenin 3-O-α-L-Rhamnopyranosyl-(1→2)[β-D-Xylopyranosyl-(1→3)][β-D-Glucopyranosyl-(1→4)]-β-D-Glucopyranoside)
Comparative Analysis Table
Key Findings and Implications
Sugar Chain Complexity Enhances Bioactivity : The addition of xylose (Compound 2) or glucose (Cixi-ophiopogon B) to Ophiogenin 3-O- increases molecular weight and may improve receptor binding or metabolic stability .
Aglycone Specificity: Substituting ophiogenin with ruscogenin or longispinogenin alters lipid solubility and target affinity, explaining divergent activities (e.g., neuroprotective vs. cardiovascular) .
Glycosylation Patterns: Flavonoid glycosides () demonstrate that glycosylation is a broader evolutionary strategy to enhance solubility and bioavailability, though their mechanisms differ from steroidal saponins .
Biological Activity
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside, commonly referred to as Ophiogenin 3-O-, is a terpenoid glycoside derived from the roots of Ophiopogon japonicus. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and traditional medicine. This article explores the biological activity of Ophiogenin 3-O-, supported by data tables, research findings, and case studies.
Chemical Composition
Ophiogenin 3-O- has a complex structure characterized by a molecular formula of and a molecular weight of approximately 754.9 g/mol. Its structure includes a rhamnopyranosyl and glucopyranosyl moiety, which contribute to its biological properties. The compound exhibits significant pharmacological effects, particularly on the cardiovascular system, making it a subject of interest in medicinal chemistry .
Biological Activities
1. Anti-inflammatory Properties
Research has demonstrated that Ophiogenin 3-O- exhibits notable anti-inflammatory activity. In vitro studies have shown that it can significantly inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. The mechanism involves the suppression of nuclear factor kappa B (NF-κB) activation, leading to reduced expression of inflammatory markers .
2. Cardiovascular Effects
Ophiogenin 3-O- has been reported to have beneficial effects on cardiovascular health. Studies indicate that it can improve endothelial function and reduce oxidative stress in vascular tissues. This is particularly important as oxidative stress is a key factor in the pathogenesis of cardiovascular diseases .
3. Antioxidant Activity
The antioxidant capacity of Ophiogenin 3-O- has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative damage .
4. Anticancer Potential
Emerging evidence suggests that Ophiogenin 3-O- may possess anticancer properties. In cell line studies, it has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The underlying mechanisms may involve modulation of cell cycle regulators and apoptosis-related proteins .
Table 1: Summary of Biological Activities
Table 2: Pharmacological Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 754.9 g/mol |
| Density | 1.41 g/cm³ |
| Boiling Point | 900.4 °C |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on human macrophage cell lines demonstrated that treatment with Ophiogenin 3-O- resulted in a significant decrease in TNF-α and IL-6 levels, indicating its potential as an anti-inflammatory agent in therapeutic applications for chronic inflammatory diseases .
Case Study 2: Cardiovascular Health
In an animal model, administration of Ophiogenin 3-O- led to improved vascular reactivity and reduced markers of oxidative stress, suggesting its protective role against cardiovascular disorders .
Q & A
Q. What are the established synthetic routes for Ophiogenin 3-O- derivatives, and how should researchers validate their purity?
Methodological Answer: Common synthetic approaches include glycosylation of ophiogenin aglycones or extraction from natural sources followed by enzymatic modification. Validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, HRMS). For purity assessment, integrate quantitative NMR (qNMR) with mass spectrometry to confirm molecular integrity. Experimental protocols should detail reaction conditions, purification steps, and reference standards, adhering to reproducibility guidelines outlined in scientific reporting .
Q. Which spectroscopic techniques are essential for characterizing Ophiogenin 3-O- structural features?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) is critical for elucidating glycosidic linkages and stereochemistry. Mass spectrometry (HRMS or MALDI-TOF) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups. Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable. Ensure raw spectral data are archived in supplementary materials for peer review .
Q. How should researchers design in vitro assays to evaluate Ophiogenin 3-O- bioactivity?
Methodological Answer: Prioritize cell-based models relevant to the compound’s known pharmacological targets (e.g., anti-inflammatory or anticancer pathways). Use dose-response curves to establish IC₅₀ values and include positive controls (e.g., dexamethasone for anti-inflammatory assays). Validate results with orthogonal assays (e.g., Western blotting for protein expression) and account for solvent cytotoxicity. Document assay conditions (pH, temperature, incubation time) to align with reproducibility standards .
Q. What strategies are effective for conducting a systematic literature review on Ophiogenin 3-O-?
Methodological Answer: Employ databases like PubMed, Web of Science, and SciFinder with Boolean operators (e.g., "Ophiogenin 3-O-" AND "biosynthesis"). Use the PICO framework to define Population (e.g., plant sources), Intervention (extraction methods), Comparison (synthetic analogs), and Outcomes (bioactivity). Screen results for peer-reviewed articles post-2010, excluding preprints. Critically appraise sources using tools like AMSTAR-2 to avoid bias .
Advanced Research Questions
Q. How can researchers optimize stereochemical purity during Ophiogenin 3-O- synthesis?
Methodological Answer: Employ chiral chromatography (e.g., Chiralpak® columns) or asymmetric catalysis to enhance enantiomeric excess. Monitor reaction kinetics via in-situ FTIR or HPLC to identify optimal termination points. Computational modeling (e.g., DFT calculations) can predict steric hindrance effects. Validate outcomes using circular dichroism (CD) spectroscopy and compare with crystallographic data from the Cambridge Structural Database .
Q. What methodologies resolve contradictions in NMR data interpretation for novel Ophiogenin 3-O- analogs?
Methodological Answer: Address discrepancies by cross-referencing DEPT-135, HSQC, and HMBC spectra to assign quaternary carbons and proton coupling patterns. Use solvent-induced shift experiments to differentiate conformational isomers. Collaborate with computational chemists to simulate NMR spectra via Gaussian or ACD/Labs software. Publish raw data in open-access repositories to facilitate peer validation .
Q. How should multi-omics approaches be integrated to study Ophiogenin 3-O-'s mechanisms?
Methodological Answer: Combine transcriptomics (RNA-seq) to identify target genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR or GC-MS) to track metabolic perturbations. Use pathway enrichment tools (e.g., KEGG, STRING) to map cross-omics interactions. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines. Ensure data interoperability via platforms like MetaboLights .
Q. What experimental designs mitigate reproducibility issues in Ophiogenin 3-O- bioassays?
Methodological Answer: Standardize protocols using BRENDA enzyme parameters or ATCC cell line guidelines. Implement blinding during data collection and analysis to reduce observer bias. Use statistical rigor: predefine sample sizes via power analysis, report p-values with confidence intervals, and apply Benjamini-Hochberg corrections for multiple comparisons. Archive datasets in FAIR-compliant repositories (e.g., Zenodo) .
Methodological Frameworks
Q. How can the FINER criteria improve hypothesis formulation for Ophiogenin 3-O- studies?
Methodological Answer: Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess research questions. For example:
- Feasible: Ensure access to rare plant extracts or specialized synthetic facilities.
- Novel: Explore understudied glycosylation patterns or mechanisms.
- Ethical: Adhere to Nagoya Protocol for plant material sourcing.
- Relevant: Align with global health priorities (e.g., antimicrobial resistance). Validate hypotheses using pilot studies and systematic reviews .
Q. What comparative frameworks are suitable for analyzing Ophiogenin 3-O- analogs?
Methodological Answer: Design comparative studies using scaffold-activity relationship (SAR) matrices. Categorize analogs by substituent groups (e.g., acyl vs. alkyl chains) and correlate with bioactivity (e.g., IC₅₀ values). Use principal component analysis (PCA) to cluster analogs by efficacy. Pair with molecular docking simulations to predict binding affinities against target proteins (e.g., COX-2). Publish comparative data in tabular formats with significance annotations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
